molecular formula C6H3BrN2O4 B1610738 2-Bromo-1,3-dinitrobenzene CAS No. 4185-79-9

2-Bromo-1,3-dinitrobenzene

Cat. No.: B1610738
CAS No.: 4185-79-9
M. Wt: 247 g/mol
InChI Key: IXKSHNVIXFVYLF-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dinitrobenzene is an organic compound with the molecular formula C6H3BrN2O4. It consists of a benzene ring substituted with a bromine atom and two nitro groups at the 1 and 3 positions. This compound is known for its applications in various chemical reactions and industrial processes due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1,3-dinitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1,3-dinitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure the selective substitution of the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,3-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted aromatic compounds with various functional groups.

    Reduction: Amines and related derivatives.

    Electrophilic Substitution: Brominated aromatic compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-dinitrobenzene involves its reactivity towards nucleophiles and electrophiles The nitro groups enhance the electron-deficient nature of the benzene ring, making it susceptible to nucleophilic attackThese reactions are crucial for its applications in organic synthesis and industrial processes .

Properties

IUPAC Name

2-bromo-1,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKSHNVIXFVYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549908
Record name 2-Bromo-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4185-79-9
Record name 2-Bromo-1,3-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4185-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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